2,4-dichloro-N-phenylaniline
Overview
Description
“2,4-dichloro-N-phenylaniline” is an impurity of Diclofenac . It is a non-selective COX inhibitor with IC50 of 60 and 220 nM for ovine COX-1 and -2, respectively . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9Cl2N . The InChI Key is WRQKGHMNRXSQFK-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 238.11 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Electrochemical Studies
Research on 2,4-dichloro-N-phenylaniline has explored its electrochemical properties. Kádár et al. (2001) investigated the electrochemical oxidation of 2,4-dichloroaniline in acetonitrile solution, providing insights into the oxidation mechanisms of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Analysis of Global Trends and Toxicity Studies
Zuanazzi et al. (2020) conducted a scientometric review focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), a derivative of this compound. This study provided a comprehensive overview of the research trends and gaps in the study of 2,4-D herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damage Evaluation
Przybojewska (1997) evaluated the DNA damaging effect of this compound and related compounds. This study highlighted the genotoxic potential of these compounds, essential for understanding their biological impacts (Przybojewska, 1997).
Chemical Synthesis and Pesticidal Activity
Research by Molchanov et al. (1983) on N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a related compound to this compound, focused on synthesizing and evaluating their fungicidal activities. This study is relevant for agricultural applications and pest control (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Spectroscopic Characterization in Organic Light-Emitting Diodes
Raut, Dhoble, and Atram (2012) investigated the use of a derivative of this compound in organic light-emitting diodes (OLEDs). Their work on the spectroscopic characterization of these compounds highlights potential applications in the field of light industry and electronics (Raut, Dhoble, & Atram, 2012).
Scientific Research Applications of this compound
Electrochemical Oxidation Studies
The electrochemical oxidation of 2,4-dichloroaniline, a compound related to this compound, has been explored by Kádár et al. (2001). They studied the oxidation mechanisms in acetonitrile solution, providing insights into the electrochemical properties of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Herbicide Toxicity and Scientometric Review
A study by Zuanazzi et al. (2020) analyzed global trends in research on 2,4-D herbicide toxicity. This review provides a comprehensive overview of the characteristics of 2,4-D toxicity, its influence on gene expression, and its ecological impacts, which are relevant to understanding derivatives like this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damaging Effects
Przybojewska (1997) evaluated the DNA damaging effects of aniline derivatives, including compounds similar to this compound. This research is significant for understanding the genotoxic potential of these compounds (Przybojewska, 1997).
Pesticidal Activity
Molchanov et al. (1983) synthesized and investigated the pesticidal activity of N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a structurally related compound to this compound. The study provided insights into the potential agricultural applications of these derivatives (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Organic Light-Emitting Diodes (OLEDs)
Raut, Dhoble, and Atram (2012) researched the application of a derivative of this compound in organic light-emitting diodes. This study highlights the potential use of such compounds in the electronics industry, specifically in light-emitting applications (Raut, Dhoble, & Atram, 2012).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “2,4-Dichlorophenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
2,4-dichloro-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKGHMNRXSQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.